molecular formula C6H5BrN2O3 B3031189 2-amino-6-bromo-4-nitroPhenol CAS No. 185335-67-5

2-amino-6-bromo-4-nitroPhenol

Cat. No.: B3031189
CAS No.: 185335-67-5
M. Wt: 233.02 g/mol
InChI Key: SLCFPRSRXASEMX-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-nitrophenol (C₆H₅BrN₂O₃, molecular weight: 241.02 g/mol) is a halogenated aromatic compound featuring amino (–NH₂), bromo (–Br), and nitro (–NO₂) substituents on a phenolic backbone. The amino group at position 2, bromo at position 6, and nitro at position 4 create distinct electronic and steric effects, influencing its reactivity and physical properties.

Synthesis: The compound is synthesized via bromination of 4-nitro-2-acetamidophenol, followed by deacetylation, yielding 6-bromo-4-nitro-2-aminophenol with a melting point of 162°C (decomposition) . Its crystalline structure and purity are often confirmed via X-ray diffraction and spectroscopic methods.

Applications: It serves as a specialty chemical in organic synthesis, particularly in pharmaceuticals and dyestuffs, where its functional groups enable further derivatization .

Properties

IUPAC Name

2-amino-6-bromo-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCFPRSRXASEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570209
Record name 2-Amino-6-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185335-67-5
Record name 2-Amino-6-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-4-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-bromo-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-4-nitrophenol involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The bromine atom can enhance the compound’s reactivity towards nucleophiles, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-6-Nitrophenol (C₆H₄BrNO₃)

  • Structure: Lacks the amino group at position 2 but retains bromo (position 6) and nitro (position 2) substituents.
  • Properties: Molecular weight: 218.00 g/mol. The absence of the amino group reduces polarity, likely lowering solubility in polar solvents compared to the amino-substituted analogue .
  • Reactivity: The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Without the amino group, it is less reactive in nucleophilic reactions.

4-Bromo-2-Methyl-6-Nitroaniline (C₇H₆BrN₃O₂)

  • Structure : An aniline derivative with bromo (position 4), nitro (position 6), and methyl (position 2) groups.
  • Properties: The methyl group increases steric hindrance, while the aniline backbone enhances basicity compared to phenolic derivatives.
  • Applications: Used in agrochemical intermediates, contrasting with the phenol-based applications of 2-amino-6-bromo-4-nitrophenol.

2-Amino-4-Nitrophenol (C₆H₆N₂O₃)

  • Structure: Shares the amino and nitro groups but lacks bromine.
  • Properties : Molecular weight: 154.12 g/mol. The absence of bromine reduces molecular weight and alters electronic effects, increasing solubility in aqueous solutions.
  • Reactivity: The amino group activates the ring for electrophilic substitution, while the nitro group directs reactions to specific positions, making it a precursor in azo dye synthesis.

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₆H₅BrN₂O₃ 241.02 162 (decomp.) –NH₂, –Br, –NO₂
2-Bromo-6-nitrophenol C₆H₄BrNO₃ 218.00 Not reported –Br, –NO₂
4-Bromo-2-methyl-6-nitroaniline C₇H₆BrN₃O₂ 244.05 Not reported –NH₂, –Br, –NO₂, –CH₃
2-Amino-4-nitrophenol C₆H₆N₂O₃ 154.12 195–198 –NH₂, –NO₂

Key Research Findings

  • Electronic Effects: In this compound, the electron-donating amino group partially counteracts the electron-withdrawing effects of nitro and bromo substituents, enabling unique reactivity in coupling reactions .
  • Synthetic Utility: Brominated nitrophenols are critical intermediates in medicinal chemistry; the amino group in this compound enhances its versatility compared to non-amino analogues .

Biological Activity

Overview

2-Amino-6-bromo-4-nitrophenol (ABNP) is an aromatic compound characterized by the presence of amino, bromo, and nitro functional groups attached to a phenolic ring. Its molecular formula is C₆H₅BrN₂O₃, and it has a molecular weight of 233.02 g/mol. This compound belongs to the class of nitrophenols, which are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis. The unique arrangement of its functional groups imparts distinct chemical properties that enhance its reactivity and applicability in various fields.

The biological activity of ABNP primarily revolves around its interactions with various biological molecules. Nitro compounds like ABNP are known for their polar nature and potential to undergo various chemical transformations. The mechanism of action includes:

  • Enzyme Interaction : ABNP has been observed to interact with enzymes such as tyrosine phosphatase and reductoisomerase, which are crucial in cellular signaling and metabolic pathways.
  • Biochemical Pathways : It participates in several biochemical reactions, potentially affecting multiple pathways involved in cell signaling and gene expression.
  • Molecular Mechanism : The compound can modulate enzyme activity through binding interactions, which may involve covalent bonds or non-covalent interactions such as hydrogen bonding.

Biological Effects

ABNP exhibits significant biological effects that influence cellular processes:

  • Cellular Signaling : It impacts various cellular processes, including cell signaling pathways and gene expression. For example, it has been shown to influence the activity of protein tyrosine phosphatase, which plays a role in cell signaling regulation.
  • Enzyme Activity Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing their catalytic efficiency and substrate specificity.

Research Findings

Research studies have highlighted the biological activity of ABNP through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits tyrosine phosphatase activity
Cellular MetabolismAlters metabolic pathways in cellular systems
Interaction with ProteinsModulates interactions with key signaling proteins

Case Studies

Several case studies have been conducted to understand the biological implications of ABNP:

  • Inhibition Studies : A study demonstrated that ABNP significantly inhibits the activity of tyrosine phosphatases involved in cancer cell signaling pathways. This inhibition may contribute to altered cell proliferation rates in vitro.
  • Metabolic Pathway Analysis : Another study analyzed the impact of ABNP on metabolic pathways in liver cells, revealing that it modulates key enzymes involved in detoxification processes.
  • Toxicological Assessments : Long-term studies indicated that exposure to ABNP could lead to sustained effects on cellular functions, including prolonged inhibition of enzyme activities and changes in gene expression profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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